molecular formula C7H6N2O3 B1452268 Methyl 5-formylpyrazine-2-carboxylate CAS No. 710322-57-9

Methyl 5-formylpyrazine-2-carboxylate

Cat. No. B1452268
CAS RN: 710322-57-9
M. Wt: 166.13 g/mol
InChI Key: KNAAFIKYVYERNG-UHFFFAOYSA-N
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Description

“Methyl 5-formylpyrazine-2-carboxylate” is a chemical compound with the CAS Number: 710322-57-9 . It has a molecular weight of 166.14 and its IUPAC name is methyl 5-formyl-2-pyrazinecarboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 5-formylpyrazine-2-carboxylate” is represented by the formula C7H6N2O3 . The InChI Code for this compound is 1S/C7H6N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 5-formylpyrazine-2-carboxylate” has a molecular weight of 166.14 .

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 5-formylpyrazine-2-carboxylate: is a versatile building block in pharmaceutical synthesis. Its pyrazine ring, a common motif in many drugs, can be modified to create a variety of bioactive molecules. For instance, it can be used to synthesize compounds with potential anti-inflammatory, antiviral, and antimicrobial properties .

Organic Material Development

This compound’s structural features make it suitable for the development of organic materials, particularly in creating novel organic semiconductors. These materials are crucial for the advancement of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Analytical Chemistry

In analytical chemistry, Methyl 5-formylpyrazine-2-carboxylate can serve as a derivatization agent for the detection and quantification of various substances. Its reactivity with amines and other functional groups makes it valuable in chromatography and mass spectrometry applications .

Biopharma Production

The compound is used in the biopharmaceutical industry as an intermediate in the synthesis of more complex molecules. It can be involved in the production of small molecule drugs, playing a role in the creation of new therapeutic agents .

Safety and Environmental Studies

Due to its chemical properties, Methyl 5-formylpyrazine-2-carboxylate can be used in environmental safety studies. It can act as a model compound to study the degradation and transformation of similar structures in the environment .

Controlled Environment and Cleanroom Solutions

In controlled environments and cleanrooms, this compound can be used to test air quality and contamination levels. Its detectability and reactivity make it a candidate for monitoring and maintaining stringent environmental standards .

Kinase Inhibition Research

Research has shown that pyrazine derivatives can be effective kinase inhibitorsMethyl 5-formylpyrazine-2-carboxylate could be used as a precursor in the synthesis of these inhibitors, which are important in cancer treatment and other diseases involving abnormal kinase activity .

Natural Product Synthesis

Finally, Methyl 5-formylpyrazine-2-carboxylate can be used in the synthesis of natural product analogs. These analogs can help in understanding the biological activities of natural products and in developing new drugs with improved efficacy and reduced side effects .

Mechanism of Action

The mechanism of action of “Methyl 5-formylpyrazine-2-carboxylate” is not clearly recognized . More research is needed to understand how this compound interacts with biological systems.

Safety and Hazards

The safety data sheet for “Methyl 5-formylpyrazine-2-carboxylate” indicates that it is classified as a warning under the GHS classification . More specific safety and hazard information should be available in the material safety data sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

methyl 5-formylpyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAAFIKYVYERNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659243
Record name Methyl 5-formylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-formylpyrazine-2-carboxylate

CAS RN

710322-57-9
Record name Methyl 5-formylpyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-formylpyrazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 5-dibromomethyl-pyrazine-2-carboxylic acid methyl ester (1.00 g, 3.23 mmol) in a mixture of ethanol (20 mL) and THF (10 mL) was heated to 80° C. A solution of silver nitrate (2.20 g, 12.9 mmol) in H2O (4 mL) was added. The reaction mixture was heated at 80° C. for 1.25 h and was filtered while hot. The filtrate was concentrated to yield the title compound (1.36 g). This material was carried to the next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
2.2 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of the 5-(2-dimethylamino-vinyl)-pyrazine-2-carboxylic acid methyl ester (415 mg, 2.0 mmol) in tetrahydrofuran and water (10 mL, 1:1) was treated with powdered sodium periodate (1.3 g, 6.07 mmol). The mixture was stirred at 25° C. for 30 min, at which time, thin layer chromatography suggested complete conversion to a product less polar than starting material. The reaction mixture was concentrated in vacuo nearly to dryness, and the residue was partitioned with ethyl acetate (50 mL) and a saturated aqueous sodium bicarbonate solution (25 mL). The aqueous phase was extracted with ethyl acetate (2×50 mL). Each of the organic extracts was washed with a saturated aqueous sodium chloride solution (25 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated in vacuo to afford the crude aldehyde, 5-formyl-pyrazine-2-carboxylic acid methyl ester (180 mg), as an orange oil which was used without further characterization or purification.
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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